1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea
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Overview
Description
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is a chemical compound known for its unique structure and properties. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry . This compound is characterized by its thiourea group, which is known for its versatility in various chemical reactions.
Preparation Methods
The synthesis of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea typically involves the condensation of amines with carbon disulfide in an aqueous medium. This method allows for the efficient production of both symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur, which proceeds efficiently at ambient temperature . Industrial production methods often utilize these synthetic routes due to their simplicity and high yield.
Chemical Reactions Analysis
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with various biological molecules, influencing their activity. For example, it can act as a hydrogen bond donor, stabilizing transition states in enzymatic reactions . Additionally, its ability to form complexes with metal ions can modulate the activity of metalloenzymes .
Comparison with Similar Compounds
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea can be compared with other thiourea derivatives, such as:
N-phenylthiourea: Known for its use in genetic studies and as a bittering agent.
3-phenyl-1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea: Investigated for its potential in treating type II diabetes mellitus.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactivity and potential biological activities. Its ability to participate in various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Biological Activity
1-Phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the molecular formula C20H18N4S, exhibits a variety of biological effects, including antimicrobial, antifungal, and anticancer properties. This article provides a comprehensive overview of its biological activity based on recent research findings.
- Molecular Formula : C20H18N4S
- Molecular Weight : 370.45 g/mol
- CAS Number : 6279-49-8
Antimicrobial Activity
Recent studies have demonstrated that thiourea derivatives, including this compound, exhibit significant antimicrobial properties. For instance, a study reported that derivatives of phenylthiourea complexes showed effective antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2 µg/mL, indicating potent activity against resistant strains .
Antifungal Activity
The antifungal efficacy of thiourea derivatives has also been explored. A comparative analysis found that certain metal complexes of phenylthiourea exhibited greater antifungal activity against Candida albicans and Trichoderma harzianum than their non-complexed counterparts. The presence of specific functional groups in the thiourea structure significantly influenced their antifungal potency .
The biological activity of this compound is believed to be attributed to its ability to interact with biological macromolecules. The compound can coordinate with metal ions, forming complexes that enhance its bioactivity. For example, copper complexes of thiourea derivatives have shown dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
Case Studies
- Antimicrobial Study : A recent study synthesized various copper complexes with thiourea derivatives and evaluated their antimicrobial properties. The results indicated that the copper(II) complex of 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea exhibited exceptional activity against 19 strains of MRSA with an MIC of 2 µg/mL. This study highlights the potential application of thiourea derivatives in developing new antimicrobial agents .
- Antifungal Research : Another investigation focused on the antifungal properties of phenylthiourea derivatives against Candida species. The study concluded that modifications in the thiourea structure could lead to enhanced antifungal activity, suggesting a pathway for designing more effective antifungal agents .
Summary Table of Biological Activities
Properties
CAS No. |
6279-49-8 |
---|---|
Molecular Formula |
C20H18N4S2 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamothioylamino)phenyl]thiourea |
InChI |
InChI=1S/C20H18N4S2/c25-19(21-15-7-3-1-4-8-15)23-17-11-13-18(14-12-17)24-20(26)22-16-9-5-2-6-10-16/h1-14H,(H2,21,23,25)(H2,22,24,26) |
InChI Key |
CUUPMTYGTPOVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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